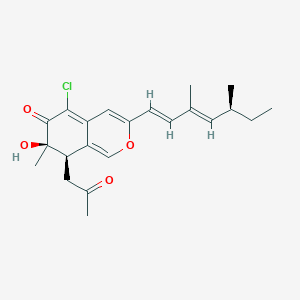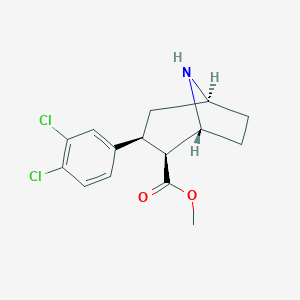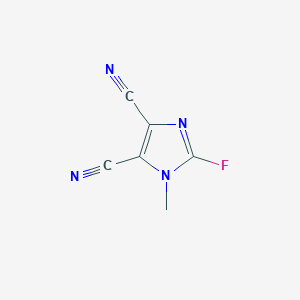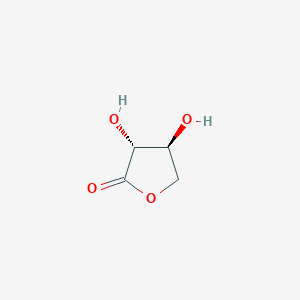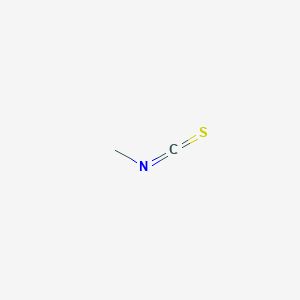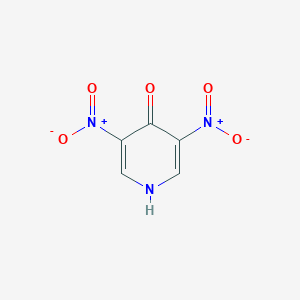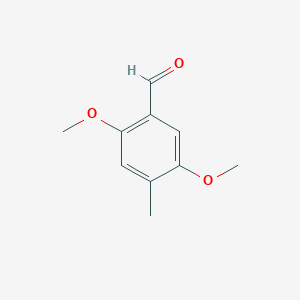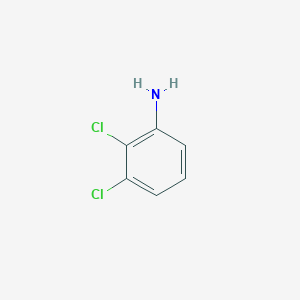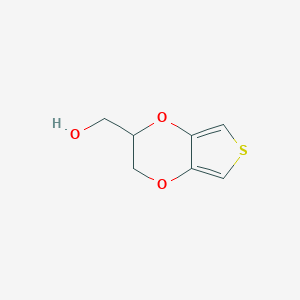
Hydroxymethyl-EDOT
Übersicht
Beschreibung
“(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol”, also known as Hydroxymethyl EDOT or EDT-methanol, is a chemical compound with the molecular formula C7H8O3S . It is a derivative of ethylenedioxythiophene (EDOT) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7 (6)10-5/h3-5,8H,1-2H2 . The molecular weight of the compound is 172.20 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 172.20 g/mol . Other specific physical and chemical properties are not detailed in the search results.
Wissenschaftliche Forschungsanwendungen
(2,3−Dihydrothieno[3,4−b][1,4]dioxin−2−yl)methanol (2,3-\text{Dihydrothieno}[3,4-b][1,4]dioxin-2-yl)methanol (2,3−Dihydrothieno[3,4−b][1,4]dioxin−2−yl)methanol
, wobei der Schwerpunkt auf sechs einzigartigen Anwendungen liegt:Vorläufer für leitfähige Polymere
Hydroxymethyl-EDOT dient als Vorläufer für die Synthese von Poly(3,4-ethylendioxythiophen) (PEDOT) . Die Hydroxymethylgruppen in den EDOT-Monomeren verbessern die Elektropolymerisation in wässrigen Lösungen, was zur Bildung elektroaktiver hydrophiler Polymere führt. Diese Anwendung ist entscheidend für die Herstellung leitfähiger Polymere für den Einsatz in der organischen Elektronik.
Biomedizinische Anwendungen
EDT-Methanol kann Poly(L-Milchsäure) durch organometallische Polymerisation funktionalisieren . Dieser Prozess erzeugt biologisch abbaubare und leitfähige Makromonomere, die für die Entwicklung biomedizinischer Geräte wie resorbierbarer elektronischer Implantate wertvoll sind, die von der Leitfähigkeit und Biokompatibilität des Materials profitieren.
Bildung elektroaktiver Polymere
Diese Verbindung ist nützlich bei der Herstellung von funktionalen elektroaktiven Polymeren . Diese Polymere haben wichtige Anwendungen bei der Entwicklung von elektrochromen Geräten, Solarzellen und Sensoren. Die elektroaktiven Eigenschaften dieser Polymere machen sie für eine dynamische Leistung in verschiedenen elektronischen Geräten geeignet.
Flexible Kunststoffgeräte
Auf Poly(this compound) basierende Filme können synthetisiert und mit Silbernanopartikeln kombiniert werden, um Nanocomposite auf Polyethylenterephthalat (PET) zu bilden . Diese Verbundwerkstoffe werden bei der Herstellung flexibler Kunststoffgeräte eingesetzt, die in der Wearable-Technologie und bei flexiblen Displays zunehmend an Bedeutung gewinnen.
Organische Elektronik
This compound ist ein integraler Bestandteil der organischen Elektronik, insbesondere als Bestandteil von transparenten leitfähigen Oxiden (TCO) . Es wird auch als Lochleitungsschicht oder elektrochrome Schicht in verschiedenen Geräten verwendet, wodurch die Leistung und Effizienz von organischen Leuchtdioden (OLEDs) und anderen ähnlichen Technologien verbessert wird.
Safety and Hazards
Wirkmechanismus
Target of Action
Hydroxymethyl EDOT, also known as EDT-methanol or (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol, is a conjugated polymer that is primarily used as a precursor of ethylenedioxythiophene (EDOT) . The primary target of Hydroxymethyl EDOT is the process of electro-polymerization in aqueous solutions .
Mode of Action
The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization process in an aqueous solution . This interaction results in the formation of an electro-active hydrophilic polymer .
Biochemical Pathways
Hydroxymethyl EDOT affects the pathway of electro-polymerization. It has been incorporated into a series of new π-conjugated polymer-based photocatalysts through atom-economic C–H direct arylation polymerization . The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization in an aqueous solution to form an electro-active hydrophilic polymer .
Pharmacokinetics
Its solubility and stability in aqueous solutions suggest that it may have good bioavailability .
Result of Action
The result of Hydroxymethyl EDOT’s action is the formation of an electro-active hydrophilic polymer . This polymer can be used in a variety of applications, including the creation of functional electroactive polymers , the functionalization of poly(L-lactic acid) for biomedical applications , and the formation of nanocomposites on polyethylene terephthalate (PET) for flexible plastic devices .
Action Environment
The action of Hydroxymethyl EDOT is influenced by the environment in which it is used. For example, the presence of an aqueous solution is necessary for the electro-polymerization process . Additionally, the stability of the resulting polymer may be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Hydroxymethyl EDOT plays a crucial role in biochemical reactions, particularly in the formation of electro-active hydrophilic polymers. The hydroxymethyl groups in the EDOT monomers enhance electro-polymerization, which is essential for creating functional electroactive polymers . This compound interacts with various enzymes and proteins during the polymerization process, facilitating the formation of stable and conductive polymers. The interactions between hydroxymethyl EDOT and these biomolecules are primarily based on the hydroxymethyl groups’ ability to form hydrogen bonds and other non-covalent interactions, which stabilize the polymer structure.
Cellular Effects
Hydroxymethyl EDOT influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form electro-active hydrophilic polymers allows it to interact with cell membranes and intracellular components, affecting cell function . Hydroxymethyl EDOT can modulate cell signaling pathways by interacting with membrane-bound receptors and ion channels, leading to changes in gene expression and cellular metabolism. These interactions can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of hydroxymethyl EDOT involves its ability to enhance electro-polymerization through the hydroxymethyl groups in the EDOT monomers . These groups facilitate the formation of hydrogen bonds and other non-covalent interactions with biomolecules, stabilizing the polymer structure. Hydroxymethyl EDOT can also interact with enzymes, leading to enzyme inhibition or activation, which can further influence gene expression and cellular function. The compound’s ability to form stable and conductive polymers is essential for its role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxymethyl EDOT change over time due to its stability and degradation properties. The compound is stable at temperatures between 2-8°C, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, hydroxymethyl EDOT may degrade, leading to changes in its electro-active properties and its effects on cellular function. Long-term studies have shown that the compound can maintain its stability and functionality in both in vitro and in vivo settings, although its effects may diminish over extended periods.
Dosage Effects in Animal Models
The effects of hydroxymethyl EDOT vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the formation of stable and conductive polymers. At high doses, hydroxymethyl EDOT may exhibit toxic or adverse effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
Hydroxymethyl EDOT is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization and degradation . The compound’s hydroxymethyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.
Transport and Distribution
Hydroxymethyl EDOT is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s hydrophilic nature allows it to be easily transported across cell membranes and distributed within various cellular compartments. Hydroxymethyl EDOT can accumulate in specific tissues and cells, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of hydroxymethyl EDOT is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it interacts with various biomolecules and exerts its effects on cellular function. Hydroxymethyl EDOT’s ability to form stable and conductive polymers is essential for its activity and function within different subcellular compartments.
Eigenschaften
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHAINVYLQVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
194595-04-5 | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194595-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80581726, DTXSID301246725 | |
| Record name | (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146796-02-3, 194595-04-5 | |
| Record name | (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrothieno[3,4-b]-1,4-dioxin-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does EDOT-OH differ from EDOT in terms of material properties?
A1: The introduction of the hydroxymethyl group in EDOT-OH significantly impacts its properties compared to EDOT. While both can be electropolymerized, the resulting polymers exhibit distinct characteristics. For instance, poly(EDOT-OH) films predominantly display short stretching force-extension curves in atomic force microscopy (AFM), indicating stronger interchain adhesion compared to poly(EDOT) [, ]. This difference in adhesion behavior influences the nanoscale surface structure and can impact applications like sensing and biocompatibility.
Q2: How does the electropolymerization method influence the properties of poly(EDOT-OH) films?
A2: Research indicates that the electropolymerization method plays a crucial role in defining the properties of the resulting poly(EDOT-OH) films. Studies comparing cyclic voltammetry and potentiostatic electropolymerization revealed that while the method influenced the surface morphology of poly(EDOT-PC) films, poly(EDOT-OH) films remained largely unaffected []. This suggests that the hydroxymethyl group might play a role in dictating the polymerization behavior and resulting film properties.
Q3: What are the potential applications of EDOT-OH in biosensing?
A3: EDOT-OH exhibits promise in biosensing applications, particularly when incorporated into conducting polymer composites. Studies demonstrate the feasibility of electrochemically depositing biofunctionalized poly(EDOT-OH) within organic electrochemical transistor (OECT) channels []. The hydroxyl groups in the polymer facilitate the incorporation of enzymes during electropolymerization. These enzyme-embedded transistors exhibit output characteristics sensitive to specific metabolite concentrations, enabling applications in multi-metabolite sensing platforms.
Q4: How does EDOT-OH contribute to the creation of superaerophobic electrodes for the hydrogen evolution reaction (HER)?
A4: The hydrophilic nature of EDOT-OH plays a crucial role in engineering superaerophobic electrodes for enhanced HER efficiency. When electropolymerized onto electrodes, poly(EDOT-OH) modifies the surface properties, impacting its wettability and bubble release characteristics []. Studies have shown that by controlling the electropolymerization conditions and incorporating colloidal lithography techniques, superaerophobic surfaces with improved hydrophilicity can be achieved. This, in turn, leads to a reduction in the overpotential required for HER and enhances electrode stability.
Q5: Can EDOT-OH be utilized in the development of biodegradable and biocompatible materials?
A5: Research highlights the potential of EDOT-OH in creating biocompatible and biodegradable materials for applications like tissue engineering. Studies have explored the copolymerization of EDOT-OH with poly(d,l lactic acid) (PDLLA) to synthesize electroactive and biodegradable copolymers []. These PEDOT-co-PDLLA copolymers demonstrated good biodegradability in the presence of proteinase K and exhibited excellent noncytotoxicity toward embryonic stem cells. This opens avenues for using these materials in various biomedical applications, including scaffolds for tissue regeneration.
Q6: Are there any studies on the computational chemistry of EDOT-OH?
A6: While the provided research excerpts don't delve into the computational chemistry aspects of EDOT-OH itself, a study on thiophene derivatives [] mentions the use of density functional theory simulations. Similar approaches can be applied to EDOT-OH to gain insights into its electronic structure, reactivity, and properties. Computational studies can provide valuable information for understanding its polymerization behavior, interactions with other molecules, and potential for further modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


